(Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid
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Description
(Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid, commonly known as MPPA, is a chemical compound that has recently gained attention due to its potential applications in scientific research. MPPA is a synthetic compound that can be prepared using various synthesis methods.
Scientific Research Applications
1. Inhibition of Mycolic Acid Biosynthesis
(Z)-Tetracos-5-enoic acid, a related compound to (Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid, has been studied for its role in inhibiting mycolic acid biosynthesis in mycobacteria. Mycolic acids are key components in the cell envelopes of pathogenic mycobacteria, including Mycobacterium tuberculosis. Inhibiting their biosynthesis could have implications for tuberculosis treatment (Hartmann et al., 1994).
2. Inhibition of Carbonic Anhydrase Isoenzymes
Research on (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, structurally similar to the compound , shows significant inhibition against human carbonic anhydrase I and II isoenzymes. These enzymes are involved in many vital physiological processes, making these compounds potentially valuable for various therapeutic applications (Oktay et al., 2016).
3. Crystal Engineering and DFT Calculations
Studies involving (Z)-4-oxo-4-ureido-but-2-enoic acid focus on its crystal structure and Density Functional Theory (DFT) calculations. These studies provide insights into molecular self-assembly, intra-molecular hydrogen bonding, and other properties essential in materials science and crystal engineering (Zhang et al., 2013).
4. Development of Luminescent Molecular Crystals
A derivative of (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid was used to synthesize organic molecular crystals with stable photoluminescence. This application is significant in the field of material sciences, particularly for developing new luminescent materials (Zhestkij et al., 2021).
5. Tyrosinase Inhibition and Transportation Behavior
Research on β-enamino thiosemicarbazide derivatives, structurally related to (Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid, demonstrates their potential as tyrosinase inhibitors. These compounds, particularly ETS1, showed high inhibition percentages, suggesting possible applications in treating hyperpigmentation or developing skin lightening agents (Chaves et al., 2018).
6. Anti-Tumor Properties in Breast Cancer Treatment
Derivatives of 4-oxo-butenoic acid, closely related to the compound , have been identified as potential anti-tumor agents in human breast carcinoma treatment. Their unique structure enables them to target specific cancer cells, indicating a promising direction for cancer therapy research (Miles et al., 1958).
properties
IUPAC Name |
(Z)-3-methyl-4-oxo-4-(2-phenylethylamino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10(9-12(15)16)13(17)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,17)(H,15,16)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXQLWVFWCBDU-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methyl-4-oxo-4-(phenethylamino)but-2-enoic acid |
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